3-Bromo-2-hydroxybenzonitrile
Overview
Description
3-Bromo-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H4BrNO. It is a derivative of benzonitrile, where a bromine atom and a hydroxyl group are substituted at the 3rd and 2nd positions of the benzene ring, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
It’s known that the compound can form intramolecular o—h br contacts . This suggests that it may interact with its targets through hydrogen bonding, but further studies are required to confirm this and to understand any resulting changes.
Biochemical Pathways
The specific biochemical pathways affected by 3-Bromo-2-hydroxybenzonitrile are currently unknown
Pharmacokinetics
The compound’s skin permeation is low, with a Log Kp of -5.71 cm/s . These properties impact the bioavailability of the compound, influencing how much of it reaches its targets in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the bromination of 2-hydroxybenzonitrile using bromine or a bromine source in the presence of a catalyst. Another method includes the one-pot conversion of (E)-3-bromo-2-hydroxybenzaldehyde oxime to this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of bromine and a suitable solvent under controlled temperature and pressure conditions. The reaction is typically carried out in a batch reactor, followed by purification steps such as recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized products like quinones.
- Reduced products like primary amines .
Scientific Research Applications
3-Bromo-2-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for neurodegenerative diseases.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- 2-Bromo-3-hydroxybenzonitrile
- 3-Bromo-4-hydroxybenzonitrile
- 2-Chloro-3-hydroxybenzonitrile
Comparison: 3-Bromo-2-hydroxybenzonitrile is unique due to the specific positioning of the bromine and hydroxyl groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
3-bromo-2-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWXNBPLRLEXOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499460 | |
Record name | 3-Bromo-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13073-28-4 | |
Record name | 3-Bromo-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What interesting structural features were observed in the crystal structure of 3-bromo-2-hydroxybenzonitrile?
A1: The crystal structure analysis of this compound revealed a partial molecular disorder. Specifically, a 180° rotation of the molecule around the phenol C–O bond leads to disorder involving the bromine and nitrile groups []. This disorder is modeled as affecting only the bromine and nitrile substituents attached to a unique phenol ring. Additionally, the crystal structure exhibits an intramolecular O—H⋯Br contact. Furthermore, intermolecular O—H⋯Br/O—H⋯Nnitrile hydrogen bonding is observed between these disordered groups (bromine and nitrile) and the phenol group. This interaction forms a spiral chain along a twofold screw axis, extending parallel to the b-axis direction. Within this chain, molecules engage in offset face-to-face π-stacking interactions with a plane-to-centroid distance of 3.487 (1) Å [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.